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molecular formula C10H12N2O B2549010 4-((3-Hydroxypropyl)amino)benzonitrile CAS No. 313238-55-0

4-((3-Hydroxypropyl)amino)benzonitrile

Cat. No. B2549010
M. Wt: 176.219
InChI Key: HRPASSWJHQAQCT-UHFFFAOYSA-N
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Patent
US06559162B2

Procedure details

A cooled (0° C.) solution of 4-[(3-hydroxypropyl)amino]benzonitrile (see step (i) above; 17 g, 96.5 mmol) in dry MeCN (195 mL) was treated with triethylamine (9.8 g, 96.5 mmol) and then p-toluenesulfonyl chloride (20.2 g, 106 mmol). The mixture was stirred at 0° C. for 90 minutes before being concentrated in vacuo. Water (200 mL) was added to the residue, and the aqueous solution was extracted with DCM. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was purified by crystallisation from iso-propanol to yield 24.6 g (77%) of the sub-title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.C(N(CC)CC)C.[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>CC#N>[CH3:31][C:21]1[CH:26]=[CH:25][C:24]([S:27]([O:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=2)(=[O:29])=[O:28])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
OCCCNC1=CC=C(C#N)C=C1
Name
Quantity
195 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (200 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by crystallisation from iso-propanol

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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